molecular formula C20H17FN4 B5734993 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE

1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE

Cat. No.: B5734993
M. Wt: 332.4 g/mol
InChI Key: RQFFCEPEXOAEFN-UHFFFAOYSA-N
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Description

1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE is a complex organic compound that features both indoline and pyrimidine moieties. The presence of these heterocyclic structures makes it a significant molecule in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole-2-carboxylic acid derivatives .

Scientific Research Applications

1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE involves its interaction with specific molecular targets. The indoline and pyrimidine moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-5-FLUORO-4-PYRIMIDINYL]INDOLINE is unique due to the combination of indoline and fluorinated pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-5-fluoropyrimidin-4-yl]-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4/c21-16-13-22-20(25-12-10-15-6-2-4-8-18(15)25)23-19(16)24-11-9-14-5-1-3-7-17(14)24/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFFCEPEXOAEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC=C3F)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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